molecular formula C23H28N2O5 B12483590 Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12483590
M. Wt: 412.5 g/mol
InChI Key: QMGRYLYEWURQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a dimethylphenoxyacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzoate Ester: This step involves the esterification of 5-amino-2-(morpholin-4-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Dimethylphenoxyacetyl Group: The esterified product is then reacted with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}benzoate
  • Ethyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
  • Methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate

Uniqueness

Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the dimethylphenoxyacetyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 5-[[2-(3,4-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O5/c1-4-29-23(27)20-14-18(6-8-21(20)25-9-11-28-12-10-25)24-22(26)15-30-19-7-5-16(2)17(3)13-19/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,24,26)

InChI Key

QMGRYLYEWURQNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC(=C(C=C2)C)C)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.